molecular formula C12H11NS B8316122 1-Methyl-4-thionaphthamide

1-Methyl-4-thionaphthamide

Cat. No. B8316122
M. Wt: 201.29 g/mol
InChI Key: NGALPGPLXASTQC-UHFFFAOYSA-N
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Patent
US04008264

Procedure details

At a temperature and in the manner as described in Example 1, 39 g of potassium thiocyanate (0.4 mol) are stirred into 0.3 l of 98% hydrofluoric acid, 47 g of α-methylnaphthalene (0.33 mol) are added, and the mixture is stirred for 4 hours at room temperature. The reaction is then complete. Work-up is possible by stirring with ice, as described in the preceding Examples, or by distilling off the greater part of the hydrofluoric acid in a steel apparatus before stirring with ice. 64 g of 1-methyl-4-thionaphthamide having a melting point of 143° - 145° C are obtained, which corresponds to a yield of 97% of the theoretical yield, relative to α-methyl-naphthalene used.
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].F.[CH3:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1>>[CH3:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:2]([NH2:3])=[S:1])=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Two
Name
Quantity
0.3 L
Type
reactant
Smiles
F
Name
Quantity
47 g
Type
reactant
Smiles
CC1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
by stirring with ice
DISTILLATION
Type
DISTILLATION
Details
by distilling off the greater part of the hydrofluoric acid in a steel apparatus
STIRRING
Type
STIRRING
Details
before stirring with ice

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C(C2=CC=CC=C12)C(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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